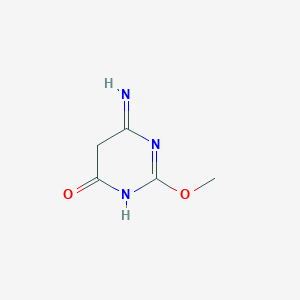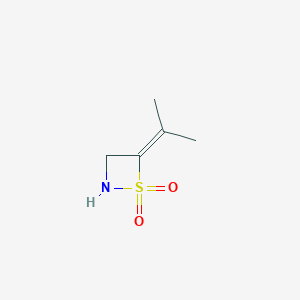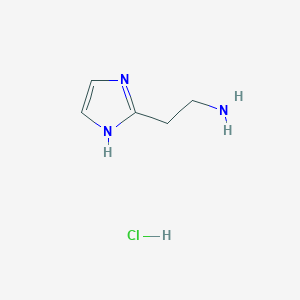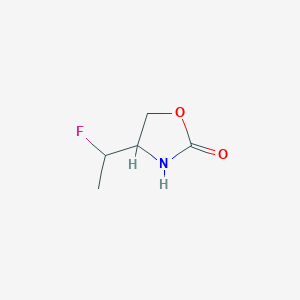
4-(1-Fluoroethyl)-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Fluoroethyl)-1,3-oxazolidin-2-one is a fluorinated heterocyclic compound that belongs to the oxazolidinone class. This compound is characterized by the presence of a fluoroethyl group attached to the oxazolidinone ring. Fluorinated heterocycles are known for their significant applications in medicinal chemistry, agrochemicals, and materials science due to their unique chemical properties, such as enhanced metabolic stability and altered biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Fluoroethyl)-1,3-oxazolidin-2-one typically involves the fluorination of a suitable precursor. One common method is the electrophilic fluorination of oxazolidinone derivatives using reagents such as N-fluorobenzenesulfonimide (NFSI) in the presence of a base like lithium carbonate. The reaction is carried out under mild conditions, often at room temperature, to achieve high yields of the desired product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of fluorinating agents like xenon difluoride or molecular fluorine in a controlled environment can enhance the efficiency of the process. Solvent selection and reaction optimization are crucial to minimize waste and improve atom economy .
Chemical Reactions Analysis
Types of Reactions: 4-(1-Fluoroethyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups, such as amines.
Substitution: Nucleophilic substitution reactions can replace the fluoroethyl group with other substituents, leading to diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone N-oxides, while reduction can produce amino derivatives .
Scientific Research Applications
4-(1-Fluoroethyl)-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in drug discovery and development.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: Fluorinated oxazolidinones are explored for their potential as antimicrobial agents, particularly against resistant bacterial strains.
Mechanism of Action
The mechanism of action of 4-(1-Fluoroethyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application, but common targets include bacterial ribosomes and metabolic enzymes .
Comparison with Similar Compounds
- 4-(1-Fluoroethyl)-1,3-oxazolidin-2-one
- 4-(2-Fluoroethyl)-1,3-oxazolidin-2-one
- 4-(1-Fluoropropyl)-1,3-oxazolidin-2-one
Comparison: Compared to other similar compounds, this compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluoroethyl group at the 1-position of the oxazolidinone ring can enhance its metabolic stability and alter its interaction with biological targets, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C5H8FNO2 |
|---|---|
Molecular Weight |
133.12 g/mol |
IUPAC Name |
4-(1-fluoroethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C5H8FNO2/c1-3(6)4-2-9-5(8)7-4/h3-4H,2H2,1H3,(H,7,8) |
InChI Key |
UCGCIGIJYBYKHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1COC(=O)N1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




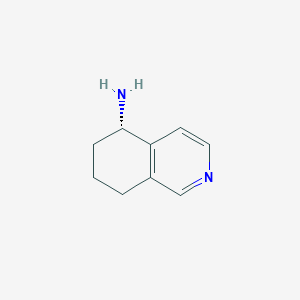
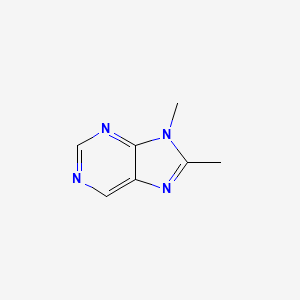

![2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11923373.png)


![3-Ethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B11923400.png)
